An In-depth Technical Guide to 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone: Properties, Synthesis, and Scientific Insights
An In-depth Technical Guide to 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone: Properties, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical and physical properties of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related benzoxazole derivatives to predict its characteristics and potential applications.
Molecular Overview and Significance
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a reactive chloromethyl group at the 2-position and an acetyl group at the 7-position suggests this molecule is a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₀H₈ClNO₂ | Based on chemical structure |
| Molecular Weight | 209.63 g/mol | Calculated from molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted benzoxazoles |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General solubility of benzoxazole derivatives |
| Melting Point | Not available. Expected to be higher than unsubstituted benzoxazole (27-30°C) due to increased molecular weight and polarity. | [2] |
| Boiling Point | Not available. | |
| pKa | Benzoxazole is a weak base. The presence of the electron-withdrawing acetyl group would be expected to further decrease its basicity. | [2] |
Chemical Synthesis and Reactivity
The synthesis of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is not explicitly described in the current literature. However, a plausible synthetic strategy can be devised based on established methods for the formation of the benzoxazole ring and subsequent functionalization.
Proposed Synthetic Pathway
A potential two-step synthesis is proposed, starting from a substituted o-aminophenol.
Step 1: N-Acylation The synthesis would likely begin with the N-acylation of 1-(3-amino-4-hydroxyphenyl)ethanone with chloroacetyl chloride in the presence of a suitable base to form the intermediate, 2-chloro-N-(2-acetyl-5-hydroxyphenyl)acetamide.
Step 2: Cyclization Subsequent intramolecular cyclization of the acetamide intermediate, likely promoted by heat or a dehydrating agent such as acetic anhydride, would yield the final benzoxazole ring system.
Alternative Synthetic Approach: Friedel-Crafts Acylation
An alternative route could involve the Friedel-Crafts acylation of 2-(chloromethyl)-1,3-benzoxazole. However, this method may present challenges with regioselectivity, potentially yielding a mixture of acetylated isomers. The directing effects of the fused oxazole ring would need to be carefully considered.[3][4]
Chemical Reactivity
The reactivity of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is dictated by its key functional groups:
-
2-(Chloromethyl) Group: The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 2-position, making it a valuable handle for derivatization. Reactions with amines, thiols, and other nucleophiles can be anticipated.[5]
-
7-Acetyl Group: The acetyl group is a meta-directing, deactivating group for electrophilic aromatic substitution on the benzene ring. It can also undergo reactions typical of ketones, such as reduction to an alcohol or conversion to an oxime.
-
Benzoxazole Ring: The benzoxazole ring itself is a relatively stable aromatic system.[2]
Predicted Spectroscopic Data
Predicting the spectroscopic signature of a molecule is crucial for its identification and characterization. The following are predicted NMR, IR, and Mass Spectrometry data based on the analysis of similar structures.[6][7][8][9]
¹H NMR Spectroscopy
-
Aromatic Protons (H-4, H-5, H-6): These protons are expected to appear in the downfield region of the spectrum, between 7.4 and 8.0 ppm. The specific splitting patterns will depend on the coupling constants between them.
-
Chloromethyl Protons (-CH₂Cl): A singlet is predicted around 4.8 ppm.
-
Acetyl Protons (-COCH₃): A singlet is expected around 2.7 ppm.
¹³C NMR Spectroscopy
-
Benzoxazole Carbons (C-2, C-3a, C-4, C-5, C-6, C-7, C-7a): The carbon atoms of the benzoxazole ring are expected to resonate between 110 and 165 ppm.
-
Chloromethyl Carbon (-CH₂Cl): Expected to appear around 45 ppm.
-
Acetyl Carbonyl Carbon (-COCH₃): Predicted to be in the range of 195-200 ppm.
-
Acetyl Methyl Carbon (-COCH₃): Expected around 25-30 ppm.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1680 | C=O stretching (acetyl ketone) |
| ~1600, 1480 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
| ~750 | C-Cl stretching |
Mass Spectrometry
The fragmentation pattern in mass spectrometry would likely involve the initial loss of the chloromethyl group or the acetyl group, followed by fragmentation of the benzoxazole ring. The molecular ion peak [M]⁺ would be expected at m/z 209 and 211 in an approximate 3:1 ratio due to the isotopic abundance of chlorine.
Potential Applications in Drug Discovery and Materials Science
Benzoxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[1][2] The structural features of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone suggest it could serve as a key intermediate for the development of novel therapeutic agents.
-
Anticancer Agents: By modifying the chloromethyl and acetyl groups, it may be possible to synthesize compounds with enhanced cytotoxicity towards cancer cell lines.
-
Antimicrobial Agents: The benzoxazole nucleus is a known pharmacophore for antimicrobial activity. Derivatization could lead to new antibacterial and antifungal agents.
-
Anti-inflammatory Agents: Some benzoxazole derivatives have shown anti-inflammatory properties, suggesting a potential therapeutic avenue for this compound's derivatives.[10]
-
Materials Science: The fluorescent properties of the benzoxazole core make it a candidate for the development of probes and sensors.
Safety and Handling
While specific toxicity data for 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is unavailable, compounds containing a chloromethyl group are often irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is a promising, yet understudied, heterocyclic compound. Its combination of a biologically active benzoxazole core and two reactive functional groups makes it a highly attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and reactivity, aiming to stimulate further research into this and related molecules.
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